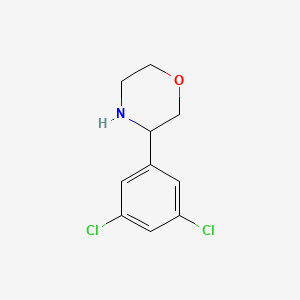

3-(3,5-Dichlorophenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)morpholine |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2 |

InChI Key |

WLKGRDRKWNKGEP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 3,5 Dichlorophenyl Morpholine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For a related compound, 4-(3,5-Dichloropyridin-4-yl)morpholine, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the morpholine (B109124) and dichlorophenyl protons. wordpress.com The protons of the pyridine (B92270) ring appear as a singlet at 8.35 ppm, while the morpholine protons are observed as multiplets at 3.84 ppm and 3.37 ppm. wordpress.com For 3-(3,5-Dichlorophenyl)morpholine, one would expect a similar pattern, with the aromatic protons of the 3,5-dichlorophenyl group appearing in the downfield region, likely as a multiplet or as distinct singlets and doublets depending on their coupling. The protons on the morpholine ring would be expected in the upfield region, typically between 2.5 and 4.0 ppm, with their multiplicity indicating their coupling with adjacent protons.

Table 1: Representative ¹H NMR Data for a Structurally Similar Morpholine Derivative Interactive data table available in the online version.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Pyridinyl-H | 8.35 | s |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Morpholinyl-H | 3.84 | m |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Morpholinyl-H | 3.37 | m |

Data obtained for a structurally related compound and serves as an estimation. wordpress.com

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the case of 4-(3,5-Dichloropyridin-4-yl)morpholine, the ¹³C NMR spectrum in CDCl₃ reveals signals at 150.8, 149.3, and 128.4 ppm corresponding to the carbons of the dichloropyridine ring. wordpress.com The morpholine carbons resonate at 67.4 and 50.4 ppm. wordpress.com For this compound, the carbons of the dichlorophenyl ring would be expected to appear in the aromatic region (typically 120-150 ppm), with the carbon attached to the morpholine ring showing a distinct chemical shift. The carbons of the morpholine ring would likely appear in the range of 40-70 ppm.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Morpholine Derivative Interactive data table available in the online version.

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Aromatic C | 150.8 |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Aromatic C | 149.3 |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Aromatic C | 128.4 |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Morpholinyl C-O | 67.4 |

| 4-(3,5-Dichloropyridin-4-yl)morpholine | Morpholinyl C-N | 50.4 |

Data obtained for a structurally related compound and serves as an estimation. wordpress.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a morpholine derivative would be expected to show characteristic absorption bands. For the morpholine ring, C-O-C stretching vibrations are typically observed in the region of 1100-1250 cm⁻¹. The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are expected around 2850-2960 cm⁻¹. For the 3,5-dichlorophenyl group, the C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound Interactive data table available in the online version.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O-C Stretch | 1100 - 1250 |

| C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. For this compound (C₁₀H₁₁Cl₂NO), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For the related compound, 4-(3,5-Dichloropyridin-4-yl)morpholine, the calculated m/z for [M+H]⁺ is 233.02429, and the found value was 233.02446. wordpress.com A similar analysis for this compound would be expected to yield a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of two chlorine atoms. The fragmentation pattern would likely involve the cleavage of the morpholine ring and the loss of the dichlorophenyl group.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, this technique would be invaluable for determining its precise three-dimensional structure in the solid state. X-ray crystallography would reveal bond lengths, bond angles, and the conformation of the morpholine ring (typically a chair conformation). It would also elucidate the orientation of the 3,5-dichlorophenyl group relative to the morpholine ring and provide insights into intermolecular interactions, such as hydrogen bonding and stacking, within the crystal lattice.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are crucial for the separation of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid, would be suitable for analyzing the purity of the compound. The retention time and peak purity can be monitored using a UV detector, typically at a wavelength where the dichlorophenyl group absorbs strongly. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, especially if the compound is sufficiently volatile and thermally stable. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. However, specific HPLC methodologies for the analysis of this compound have not been detailed in peer-reviewed scientific literature. While general HPLC methods for related morpholine derivatives and other dichlorophenyl-containing compounds exist, the direct application and optimization of these methods for this compound remain undocumented.

Without experimental data, a standard data table for the HPLC analysis of this compound cannot be constructed. Such a table would typically include parameters like the stationary phase (column), mobile phase composition, flow rate, detection wavelength, and the resulting retention time for the analyte. The absence of this information in the public domain precludes a detailed discussion of its chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is instrumental in the structural elucidation and confirmation of chemical compounds. As with HPLC, there is a notable absence of published LC-MS studies focused specifically on this compound.

Research articles detailing the mass-to-charge ratios (m/z) of molecular ions and characteristic fragment ions for this compound are not available. Therefore, a data table outlining its mass spectrometric properties cannot be accurately compiled. A typical LC-MS data table would provide information on the ionization technique used (e.g., Electrospray Ionization - ESI), the observed precursor ion, and the fragmentation pattern, which are crucial for confirming the compound's identity and structure. The lack of such data highlights a significant gap in the analytical characterization of this compound.

Structure Activity Relationship Sar Studies of 3 3,5 Dichlorophenyl Morpholine Derivatives

Influence of Dichlorophenyl Substitution Pattern on Biological Interactions

The substitution pattern of the dichlorophenyl ring is a key determinant of the biological activity of this class of molecules. While direct SAR studies on various dichlorophenyl isomers of 3-phenylmorpholine (B1352888) are not extensively detailed in the provided results, the importance of the halogen substitution pattern is evident in related classes of compounds. For instance, in a series of prostanoid EP3 receptor antagonists, a (2,4-dichlorophenyl)methyl group was part of the final potent and selective lead compound medchemexpress.com.

In studies of other halogenated compounds, the position and nature of the halogen have been shown to be critical. For example, in a series of halogenated phenoxychalcones, derivatives with a bromo substitution in the para position of the diaryl ether moiety generally exhibited better activity than their chloro analogues nih.gov. Specifically, 4-bromo-phenoxy derivatives showed IC50 values ranging from 1.52–13.28 µM, whereas 4-chlorophenoxy derivatives had IC50 values in the range of 1.87–44.20 µM nih.gov. This highlights the sensitivity of biological activity to the specific halogen and its position on the phenyl ring.

Furthermore, in the context of cycloalkanol ethylamine (B1201723) scaffolds, which are also phenyl-containing structures, the electron-withdrawing nature of the substituent on the aromatic ring was found to directly correlate with the inhibitory effect on norepinephrine (B1679862) uptake. An m-trifluoromethyl analogue, which has a strong electron-withdrawing character, demonstrated the most potent inhibition wikipedia.org. This suggests that the 3,5-dichloro substitution in 3-(3,5-Dichlorophenyl)morpholine, with its strong electron-withdrawing properties, is likely a crucial feature for its biological activity profile.

Impact of Morpholine (B109124) Ring Conformation and Stereochemistry on Activity Profiles

The morpholine ring, while often considered a simple heterocyclic scaffold, possesses a distinct conformational flexibility and stereochemistry that significantly influences the biological activity of its derivatives. The morpholine ring predominantly exists in a chair conformation cdnsciencepub.com. The orientation of substituents on this ring can lead to different stereoisomers with potentially very different activity profiles.

The stereochemistry of substituents on the morpholine ring is a critical factor for biological activity. For example, in the case of phendimetrazine, which is a 3,4-dimethyl-2-phenylmorpholine, the cis and trans isomers exhibit different pharmacological effects cdnsciencepub.com. The preferred conformations for these isomers have been confirmed as cis-3-CH3, cis-2-phenyl for the cis isomer, and trans-3-CH3, cis-2-phenyl for the trans isomer cdnsciencepub.com.

The introduction of substituents on the morpholine ring can constrain its conformation, which can be a valuable tool in drug development acs.org. The stereochemistry at the C-3 position, where the dichlorophenyl group is attached in the titular compound, is particularly important. The synthesis of enantiomerically pure morpholines is often a key step in developing active pharmaceutical ingredients, as different enantiomers can have vastly different potencies and selectivities researchgate.netru.nl. For instance, in a series of mTOR inhibitors, chiral morpholines led to enantiomers with distinct potency and selectivity profiles researchgate.net. This underscores the importance of controlling the stereochemistry at the 3-position of the morpholine ring in this compound to achieve the desired biological effect.

Modifications at the Morpholine Nitrogen and Their Effect on Pharmacophore Activity

The nitrogen atom of the morpholine ring is a common site for modification in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. The basicity of the morpholine nitrogen (pKa ≈ 8.5) allows for salt formation, which can improve solubility and oral bioavailability.

Modifications at the morpholine nitrogen can have a profound effect on the activity of the pharmacophore. In many cases, the morpholine nitrogen is involved in key interactions with the biological target. For example, a variety of N-substituted morpholine derivatives have been synthesized and evaluated for their biological activities researchgate.netjocpr.com. These substitutions can range from simple alkyl groups to more complex aromatic and heterocyclic moieties.

The nature of the substituent at the morpholine nitrogen can influence potency and selectivity. For instance, in a study of milnacipran (B1663801) derivatives, N-methylation was found to reduce both norepinephrine and serotonin (B10506) reuptake activity wikipedia.org. In contrast, the introduction of a 4-methyl or 4-phenyl substituent in other morpholine derivatives has been shown to be potent e3s-conferences.org. The synthesis of various N-substituted indolines and morpholines has also been explored, with the resulting compounds showing a range of cytotoxic effects e3s-conferences.org. These findings indicate that the substituent on the morpholine nitrogen is a critical component of the pharmacophore and can be optimized to fine-tune the biological activity profile.

Investigation of Linker and Peripheral Group Contributions to Molecular Recognition

The length and flexibility of a linker group can be crucial. In a study of piperazine (B1678402) derivatives, it was observed that substituents needed to be at least three carbon atoms away from the piperazine nitrogen to show activity acs.org. Furthermore, piperazine rings substituted with flexible groups, such as a 2-hydroxyethyl group, were proposed to have a more polarized topological surface, which could contribute to enhanced activity acs.org.

The nature of the peripheral groups is also a key determinant of activity. In a series of Mcl-1/Bcl-2 dual inhibitors based on a morpholino-1H-phenalene scaffold, a protruding carbonyl group that forms a hydrogen bond was found to be more important than a hydrophobic group occupying a specific pocket nih.gov. This highlights the importance of specific hydrogen bonding interactions provided by peripheral groups. Molecular recognition studies on naphthyridine derivatives have also shown that hydrogen bond interactions are key to their binding affinity nih.gov.

Comparative SAR Analysis with Other Halogenated Phenyl Morpholine Analogues

A comparative analysis of the structure-activity relationships of this compound with other halogenated phenyl morpholine analogues provides valuable insights into the role of halogen substitution.

As mentioned earlier, a comparison of bromo- and chloro-substituted phenoxychalcones revealed that the bromo derivatives were generally more active nih.gov. This suggests that the size and polarizability of the halogen atom can influence biological activity.

In a study comparing (S)-2β-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2β-substituted 3β-(3,4-dichlorophenyl)tropanes, both classes of compounds showed high affinity for the dopamine (B1211576) transporter, despite having opposite stereochemistry psu.edu. However, there were significant differences in their binding profiles across other receptors, such as the serotonin and norepinephrine transporters psu.edu. This indicates that while different halogenation patterns on the phenyl ring can lead to potent compounds, they can also impart distinct selectivity profiles.

The following table provides a comparative overview of the activity of different halogenated phenyl derivatives from various studies.

| Compound Class | Halogen Substitution | Key SAR Finding | Reference |

| Phenoxychalcones | 4-Bromo vs. 4-Chloro | Bromo derivatives generally showed higher activity. | nih.gov |

| Tropane Derivatives | 3,4-Dichloro vs. Bis(4-fluoro) | Both showed high DAT affinity but different selectivity profiles. | psu.edu |

| Cycloalkanol Ethylamines | m-Trifluoromethyl | Strongest electron-withdrawing group led to most potent inhibition. | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies can provide valuable insights for the rational design of new, more potent analogues.

Several QSAR studies have been performed on morpholine-containing compounds and other heterocyclic derivatives. For example, a 3D-QSAR study on a series of quinazolinone derivatives identified the importance of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring for cytotoxic activity nih.gov. Another 3D-QSAR study on imidazo[4,5-c]pyridine derivatives as angiotensin II receptor antagonists also yielded statistically significant models researchgate.net.

For a series of coumarin (B35378) derivatives as monoamine oxidase (MAO) inhibitors, a QSAR model showed high predictability, and docking studies revealed that benzyloxy groups could occupy a specific pocket in the enzyme active site nih.gov. Similarly, QSAR analysis of thiazole (B1198619) derivatives as potential antioxidants has been conducted to build predictive models pensoft.net. These studies demonstrate the utility of QSAR in understanding the SAR of complex molecules and in guiding the design of new derivatives of this compound with improved activity. The insights gained from such models can help in selecting optimal substituents and predicting the biological activity of novel compounds before their synthesis researchgate.netresearchgate.net.

Molecular Mechanisms of Action and Biological Target Interactions of 3 3,5 Dichlorophenyl Morpholine Analogues

Modulation of Enzyme Activity by Dichlorophenyl Morpholine (B109124) Scaffolds

Derivatives of dichlorophenyl morpholine have been identified as potent inhibitors of several key enzymes involved in cellular signaling and metabolism. The specific nature of these interactions, including selectivity and potency, is a subject of ongoing research.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Morpholine-containing compounds have been investigated as inhibitors of mTOR. Research has demonstrated that incorporating bridged morpholines into pyrazolopyrimidine inhibitors can significantly enhance their selectivity for mTOR over other kinases, such as PI3Kα. nih.gov

Specifically, certain analogues have achieved subnanomolar mTOR IC₅₀ values and have shown up to 26,000-fold selectivity against PI3Kα. nih.gov The stereochemistry of the morpholine ring plays a critical role, with different enantiomers exhibiting distinct potency and selectivity profiles. nih.gov Molecular modeling studies suggest that this high selectivity arises from a single amino acid difference between PI3K and mTOR. The presence of leucine (B10760876) in mTOR instead of phenylalanine creates a deeper binding pocket that can better accommodate the bridged morpholine structures. nih.gov

Structure-based optimization of morpholino-triazines has also led to the development of potent mTOR inhibitors. nih.gov By focusing on ligand efficiency, researchers have been able to design inhibitors with low molecular weight and favorable drug-like properties, while increasing their inhibitory activity into the low nanomolar range. nih.gov

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs a wide range of cellular processes, including cell growth, survival, and metabolism. nih.gov The PI3K/mTOR signaling axis is a key regulator of these functions. nih.gov

As mentioned, morpholine derivatives have been developed as dual inhibitors of both PI3K and mTOR. nih.gov However, the structural modifications that enhance mTOR selectivity often reduce activity against PI3K. nih.gov The ability to fine-tune the inhibitory profile of these compounds highlights the potential for developing highly selective agents that can target specific components of the PI3K/mTOR pathway. This selectivity is crucial for minimizing off-target effects and understanding the precise roles of these kinases in cellular function.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov There are two main isoforms, MAO-A and MAO-B. nih.gov

Derivatives containing the dichlorophenyl moiety have been investigated as MAO inhibitors. For instance, MAO-B-IN-33, a compound with a dichlorophenyl group, is a potent, reversible, and selective inhibitor of MAO-B, with an IC₅₀ of 0.021 µM for MAO-B and 26.805 µM for MAO-A. medchemexpress.com This selectivity is attributed to steric differences in the active sites of the two enzymes. medchemexpress.com The neuroprotective effects of MAO-B inhibitors go beyond simply reducing the breakdown of dopamine; they can also induce antiapoptotic and neurotrophic factors. nih.gov

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and enzymatic browning in fruits. nih.govmdpi.com As such, tyrosinase inhibitors are of great interest in the cosmetic and food industries. nih.gov While many natural and synthetic compounds have been studied as tyrosinase inhibitors, specific data on the direct inhibition of tyrosinase by 3-(3,5-Dichlorophenyl)morpholine itself is not extensively documented in the provided search results. However, the general class of phenolic compounds, which share some structural similarities, are known tyrosinase inhibitors. nih.gov The mechanism of inhibition by these compounds often involves chelation of the copper ions in the enzyme's active site. mdpi.com

Receptor Ligand Binding and Antagonism by Dichlorophenyl Morpholine Derivatives

In addition to enzyme inhibition, dichlorophenyl morpholine derivatives have been shown to act as antagonists at specific G protein-coupled receptors.

Tachykinins are a family of neuropeptides that mediate their effects through three main receptor subtypes: NK₁, NK₂, and NK₃. nih.govscielo.org.co Morpholine analogues have been synthesized and evaluated for their ability to antagonize these receptors.

A study on novel morpholine analogues demonstrated that the stereochemistry of the molecule is a critical determinant of binding affinity. nih.gov Specifically, the (S,R)-configurations of certain morpholine derivatives exhibited high binding affinities for all three tachykinin receptors (NK₁, NK₂, and NK₃), acting as combined tachykinin receptor antagonists. nih.gov This suggests that the dichlorophenyl morpholine scaffold can be a valuable template for the design of potent and broad-spectrum tachykinin receptor antagonists.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition

Recent studies have highlighted the potential of morpholine-containing compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. Specifically, diphenylpyrimidine derivatives incorporating a morpholine functionality have been investigated for their ability to overcome resistance to existing EGFR inhibitors like gefitinib, particularly in non-small cell lung cancer (NSCLC). nih.gov

One notable inhibitor, designated as 10c, demonstrated potent activity against the EGFRT790M/L858R kinase with an IC50 of 0.71 nM. nih.gov This compound also effectively suppressed the replication of H1975 cells, which harbor the EGFRT790M mutation, at a concentration of 0.037 μM. nih.gov A key advantage of inhibitor 10c is its high selectivity for the T790M-mutated EGFR over the wild-type receptor, suggesting a reduced likelihood of side effects. nih.gov Furthermore, this compound showed promising anti-tumor effects in a mouse xenograft model with the EGFRT790M/L858R mutation, without causing weight loss in the animals. nih.gov

The mechanism of action for these compounds involves binding to the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival. The structural modifications, including the addition of the morpholine group, appear to enhance the binding affinity and selectivity for the mutated form of the receptor.

Table 1: Inhibitory Activity of Diphenylpyrimidine Derivative 10c

| Target | IC_50 (nM) | Cell Line | Concentration for Replication Repression (μM) |

| EGFRT790M/L858R kinase | 0.71 | H1975 (EGFRT790M) | 0.037 |

Interactions with Microbial Targets

Antimicrobial Activity Mechanisms

Morpholine derivatives have demonstrated notable antimicrobial properties. A series of new morpholine-containing 5-arylideneimidazolones have been explored as potential enhancers for antibiotics, particularly against multidrug-resistant (MDR) bacteria. nih.gov These compounds have been tested for their ability to boost the effectiveness of oxacillin (B1211168) against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov

Two specific compounds, 10 and 15, which feature non-condensed aromatic rings, were found to significantly lower the minimum inhibitory concentrations (MICs) of oxacillin for MRSA. nih.gov Compound 15 also increased the efficacy of ampicillin. nih.gov Molecular modeling suggests that these compounds likely interact with an allosteric site on penicillin-binding protein 2a (PBP2a), which is a key mechanism of β-lactam resistance in MRSA. nih.gov

Furthermore, some of these compounds have been shown to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes, with compound 19 showing up to 90% inhibition. nih.gov The 4-phenylbenzylidene derivative (compound 15) exhibits a dual action by reversing β-lactam resistance in MRSA and inhibiting the AcrAB-TolC efflux pump in K. aerogenes. nih.gov

Other research has shown that synthesized compounds like 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine possess significant antimicrobial activity against a range of pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org

Antifungal Activity Mechanisms

The antifungal action of morpholine derivatives is primarily attributed to their interference with the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov This pathway is crucial for maintaining the integrity of the fungal cell membrane. Specifically, morpholine-based antifungals inhibit two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.gov This dual inhibition leads to a depletion of ergosterol and an accumulation of toxic intermediate sterols, such as ignosterol (B1194617) and lichesterol, ultimately disrupting fungal growth. nih.gov

The development of resistance to morpholines is considered more challenging for pathogens because it would necessitate mutations in the two distinct genes encoding these enzymes. nih.gov Silicon-incorporated analogues of morpholines, such as sila-analogue 24, have shown potent antifungal activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Another target for antifungal compounds derived from 3,5-dichlorobenzyl alcohol is succinate (B1194679) dehydrogenase (SDH). nih.gov One such derivative, compound 5, demonstrated significant antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov Further studies confirmed that compound 5 acts as an SDH inhibitor, similar to the commercial fungicide boscalid. nih.gov

Antileishmanial Activity Mechanisms

A new class of antileishmanial compounds, the 3-arylquinolines, has been identified, with some derivatives showing potent activity against the intracellular amastigote form of Leishmania parasites. nih.govacs.org While the precise mechanism is still under investigation, these compounds effectively block the proliferation of the parasites with good selectivity over host macrophages. nih.govacs.org

Structure-activity relationship (SAR) studies revealed that a hydrogen bond-donating and electron-rich amine at the C-2 position of the quinoline (B57606) ring is crucial for activity. nih.gov Modifications at the C-3 aryl group showed that chlorinated analogues, such as the meta-Cl substituted compound 21, provided a good balance of electronics and sterics, leading to a favorable selectivity index. nih.govacs.org The compound 3-(3,5-dichlorophenyl)-N7,N7-dimethylquinoline-2,7-diamine (27) was identified as a promising lead with an EC50 value below 250 nM and a good selectivity ratio. nih.govacs.org

Further research into trityl-substituted thymidine (B127349) derivatives has pointed to the mitochondrial nuclease LiEndoG as a potential target for antileishmanial action. nih.gov These compounds induce significant alterations in the mitochondrial transmembrane potential and an increase in superoxide (B77818) concentrations in the parasites. nih.gov

Anti-inflammatory and Immunomodulatory Effects of Dichlorophenyl Morpholine Derivatives

Dichlorophenyl morpholine derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. Several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were synthesized and evaluated for their ability to protect against carrageenan-induced edema in rats. nih.gov Compounds 5e, 5f, and 5g showed notable anti-inflammatory activity, with compound 5f being comparable to the reference drug indomethacin. nih.gov

The mechanism of anti-inflammatory action for some morpholinopyrimidine derivatives involves the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. rsc.org Lipopolysaccharide (LPS) is known to trigger inflammatory responses by activating signaling pathways that lead to the production of NO and prostaglandins. rsc.org Phenyl morpholinopyrimidine derivatives, specifically compounds V4 and V8, were found to reduce LPS-induced NO generation in RAW 264.7 macrophages. rsc.org These compounds were also shown to inhibit the overexpression of both iNOS and COX-2 proteins, suggesting they could be promising anti-inflammatory agents by targeting these key inflammatory mediators. rsc.org

The immunomodulatory effects of certain methylphenols have also been studied, revealing their potential to act as sensitizers and to modulate the Th1/Th2 cytokine balance. nih.gov Some dimethylphenol isomers were found to inhibit the production of interferon-gamma (IFN-γ) more significantly than interleukin-4 (IL-4), leading to a higher IL-4/IFN-γ ratio. nih.gov This suggests a shift towards a Th2-type immune response.

Proposed Mechanisms of Biological Activity and Cellular Pathways Affected

The biological activities of this compound and its analogues are diverse, stemming from their interactions with various cellular targets and pathways. A primary mechanism involves the modulation of key enzymes. For instance, in fungi, they inhibit ergosterol biosynthesis, a critical pathway for cell membrane integrity. nih.gov In bacteria, they can interfere with cell wall synthesis by targeting penicillin-binding proteins and inhibit efflux pumps that confer multidrug resistance. nih.gov

In mammalian cells, these compounds have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer, thereby blocking cell proliferation. nih.gov The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like iNOS and COX-2, and the subsequent reduction in inflammatory mediators such as nitric oxide and prostaglandins. rsc.org

The antileishmanial activity appears to involve multiple mechanisms, including the disruption of parasite proliferation and the induction of mitochondrial dysfunction. nih.govnih.gov The ability of these compounds to interact with a range of biological targets underscores their potential as scaffolds for the development of new therapeutic agents.

Table 2: Summary of Biological Activities and Proposed Mechanisms

| Biological Activity | Proposed Mechanism of Action | Affected Cellular Pathways | Key Molecular Targets |

| Anticancer | Inhibition of receptor tyrosine kinase | EGFR signaling pathway | Epidermal Growth Factor Receptor (EGFR) |

| Antimicrobial | Inhibition of cell wall synthesis, efflux pump inhibition | Peptidoglycan biosynthesis, drug efflux | Penicillin-binding protein 2a (PBP2a), AcrAB-TolC efflux pump |

| Antifungal | Inhibition of ergosterol biosynthesis, inhibition of mitochondrial respiration | Sterol biosynthesis, cellular respiration | Sterol Δ14-reductase, Sterol Δ7-Δ8-isomerase, Succinate dehydrogenase (SDH) |

| Antileishmanial | Inhibition of parasite proliferation, induction of mitochondrial dysfunction | DNA replication, mitochondrial function | LiEndoG (mitochondrial nuclease) |

| Anti-inflammatory | Inhibition of pro-inflammatory enzyme expression and activity | Inflammatory signaling pathways | Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2) |

Computational Chemistry and Molecular Modeling of 3 3,5 Dichlorophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a static, gas-phase view of the molecule's most stable conformation and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its balance of accuracy and computational efficiency, making it a standard tool for predicting the geometry and electronic properties of drug-like molecules. nih.gov

For 3-(3,5-Dichlorophenyl)morpholine, geometry optimization would be performed using a common functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), paired with a basis set like 6-311++G(d,p). mdpi.com This level of theory has been shown to provide optimized structural parameters that are in good agreement with experimental data from X-ray crystallography for similar dichlorophenyl-containing compounds. mdpi.com The optimization process calculates the molecule's lowest energy conformation by adjusting its bond lengths, bond angles, and dihedral angles until a true energy minimum is reached. This is confirmed by ensuring all vibrational frequencies are positive. nih.gov

The electronic properties derived from DFT calculations are critical for understanding the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity. nih.gov

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value | Unit |

|---|---|---|

| Optimized Geometry | ||

| C-Cl Bond Length | ~1.74 | Å |

| C-N Bond Length (ring) | ~1.46 | Å |

| C-O Bond Length (ring) | ~1.43 | Å |

| C-N-C Bond Angle | ~111.5 | Degrees |

| C-O-C Bond Angle | ~110.8 | Degrees |

| Electronic Properties | ||

| EHOMO | -6.85 | eV |

| ELUMO | -0.95 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 | eV |

Note: The values in this table are representative and based on calculations performed on structurally similar molecules found in the literature. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Typically, regions of negative potential, shown in red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these negative regions would be concentrated around the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring and the chlorine atoms on the phenyl ring. researchgate.net Regions of positive potential, colored blue, indicate electron-deficient areas, often around hydrogen atoms, and are prone to nucleophilic attack. The MEP surface provides critical insights into how the molecule will interact with biological targets, such as receptors or enzymes, through hydrogen bonding and electrostatic interactions. nih.gov For molecules containing dichlorophenyl and heterocyclic motifs, MEP analysis has successfully identified key regions for intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the dynamics of ligand-protein interactions. nih.govnsf.gov

For this compound, an MD simulation would reveal the accessible conformations of the molecule in a simulated physiological environment (e.g., in a water box with ions at 300 K). The morpholine ring can adopt different conformations, such as chair, boat, and twist-boat, and MD simulations can determine the relative stability and transition frequencies between these states. Furthermore, when the molecule is simulated in complex with a protein target, MD can assess the stability of the binding pose predicted by docking studies. mdpi.com Key analyses from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the ligand and protein. mdpi.com

Docking Studies for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. researchgate.net

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. mdpi.com Given the prevalence of the morpholine scaffold in anticancer agents, potential targets for docking studies could include protein kinases or other enzymes implicated in cancer pathways. researchgate.net The results would guide the rational design of more potent and selective analogues.

In Silico Chemoinformatic Predictions for Drug Discovery Applications

Chemoinformatics involves the use of computational methods to analyze chemical data, which is essential in modern drug discovery. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to filter out drug candidates with unfavorable pharmacokinetic profiles early in the development process, thereby reducing costs and time. nih.govmdpi.com

Various software tools and online servers can predict the drug-likeness and ADMET properties of this compound based on its structure. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net ADMET prediction models can estimate parameters like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks. mdpi.com

Table 2: Predicted ADMET and Drug-Likeness Properties for this compound

| Property | Predicted Value | Acceptable Range | Status |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | 246.11 | < 500 g/mol | Pass |

| LogP (Lipophilicity) | 2.85 | < 5 | Pass |

| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |

| Pharmacokinetics (ADME) | |||

| Aqueous Solubility (logS) | -3.5 | > -4.0 | Good |

| Blood-Brain Barrier (BBB) Permeation | High | - | CNS Active |

| P-glycoprotein (P-gp) Substrate | No | - | Favorable |

| CYP2D6 Inhibitor | Yes | - | Potential DDI |

| Toxicity | |||

| hERG Inhibition | Low Risk | - | Safe |

Note: These predictions are generated from standard chemoinformatic models and serve as an initial assessment of the compound's potential as a drug candidate. mdpi.com

Future Research Directions and Translational Perspectives for 3 3,5 Dichlorophenyl Morpholine Research

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of morpholine-containing derivatives is an area of continuous improvement, with a focus on increasing yield, simplifying procedures, and achieving greater stereoselectivity. Research into advanced synthetic methodologies can overcome existing challenges and provide more efficient routes to 3-(3,5-Dichlorophenyl)morpholine and its analogues.

One promising approach involves the optimization of cyclization conditions. Studies on the synthesis of morpholine-2,5-diones have demonstrated that modifying the base and solvent system can significantly improve yields and reduce reaction times. For instance, using sodium carbonate (Na2CO3) in tetrahydrofuran (B95107) (THF) has been shown to be a milder and effective alternative to traditional Schotten-Baumann conditions using sodium hydroxide. nih.gov Another avenue is the development and application of novel catalysts. Morpholine-based ionic liquids have been synthesized and used as efficient and recyclable catalysts for preparing heterocyclic compounds, offering advantages such as ease of workup and high product yields. lidsen.com

Future synthetic strategies could also focus on stereoselective synthesis to isolate specific isomers, which may possess distinct biological activities. The use of chiral auxiliaries or catalysts in the cyclization step is a key area for exploration. Furthermore, overcoming challenges such as the dehalogenation that can occur during hydrogenation steps in complex syntheses requires investigation into alternative reducing agents or protective group strategies. nih.gov

Table 1: Comparison of Synthetic Approaches for Morpholine (B109124) Derivatives

| Approach | Key Reagents/Catalysts | Advantages | Challenges | Reference |

| Optimized Cyclization | Sodium Carbonate (Na2CO3), THF | Milder conditions, improved yields | Substrate-dependent efficacy | nih.gov |

| Ionic Liquid Catalysis | [NBMMorph]⁺Br⁻ | Recyclable catalyst, high yields, simple workup | Initial catalyst synthesis required | lidsen.com |

| Reductive Amination | Sodium triacetoxyborohydride (B8407120) (STAB) | Effective for C-N bond formation | Potential for side reactions (e.g., dehalogenation) | nih.gov |

| Classical Cyclization | Amino alcohols, oxiranes, aziridines | Versatile starting materials | May require harsh conditions or dehydrating agents | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications for Dichlorophenyl Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and interact with a wide array of biological targets. nih.gov Analogues of this compound hold potential for a variety of therapeutic applications beyond their currently known activities.

A significant area of future research is in the central nervous system (CNS). Morpholine-containing compounds are being investigated for their role in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Potential targets include enzymes such as γ-secretase and δ-secretase, which are involved in the amyloid cascade in Alzheimer's disease, and LRRK2 kinase in Parkinson's disease. nih.gov Additionally, the development of dual-target ligands, such as those that modulate both mu-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R), represents a novel strategy for creating non-addictive pain therapeutics. nih.gov The dichlorophenyl moiety is known to interact with the D3R binding site, making this a particularly promising avenue. nih.gov

Beyond the CNS, dichlorophenyl morpholine derivatives could be explored as inhibitors for targets in oncology and infectious diseases. The morpholine scaffold is present in inhibitors of various kinases and proteases. researchgate.net For instance, DprE1, an enzyme essential for the cell wall synthesis of Mycobacterium tuberculosis, has been identified as a potent target for morpholine-containing molecules. researchgate.net Another important target is carbonic anhydrase-II (CA-II), where morpholine-based inhibitors have been developed for the treatment of glaucoma. nih.gov

Table 2: Potential Biological Targets for Dichlorophenyl Morpholine Analogues

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |

| G-Protein Coupled Receptors | Dopamine D3 Receptor (D3R), Mu-Opioid Receptor (MOR), Histamine H3 Receptor | Pain Management, Schizophrenia, Insomnia | nih.gov, nih.gov |

| Enzymes (Kinases) | PI3K, LRRK2, FLT3 | Cancer, Parkinson's Disease | researchgate.net, nih.gov |

| Enzymes (Proteases) | γ-secretase, δ-secretase, Cathepsin C | Alzheimer's Disease | researchgate.net, nih.gov |

| Enzymes (Other) | Carbonic Anhydrase-II (CA-II), DprE1 | Glaucoma, Tuberculosis | researchgate.net, nih.gov |

Rational Design of Next-Generation Dichlorophenyl Morpholine Analogues Based on SAR and Computational Insights

Rational design, guided by structure-activity relationships (SAR) and computational modeling, is crucial for developing next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. This approach allows researchers to make targeted modifications to the this compound scaffold to enhance its interaction with specific biological targets.

In silico docking studies are a powerful tool for visualizing how a ligand binds within the active site of a receptor or enzyme. For example, computational models have shown how a 2,3-dichlorophenyl piperazine (B1678402) moiety fits into a sub-pocket of the D3 receptor, guiding the design of dual-target ligands. nih.gov Similarly, understanding how specific functional groups influence binding is key. The addition of electron-withdrawing groups, for instance, can alter a molecule's hydrophobicity and lipophilicity, thereby improving its interaction with an enzyme channel, as seen in carbonic anhydrase-II inhibitors. nih.gov

Future research will leverage these computational insights to explore a wider chemical space. Modifications could include:

Altering the substitution pattern on the phenyl ring to probe interactions with different sub-pockets of a target's binding site.

Introducing various substituents on the morpholine ring to modulate solubility and cell permeability.

Replacing the morpholine ring with other bioisosteric heterocycles to fine-tune activity and ADME (absorption, distribution, metabolism, and excretion) properties.

This iterative process of design, synthesis, and biological evaluation, informed by SAR and computational data, will accelerate the discovery of lead compounds with superior therapeutic potential. researchgate.net

Integration of Multidisciplinary Approaches in Dichlorophenyl Morpholine Research

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach. The successful development of novel this compound analogues will depend on the seamless integration of expertise from various scientific fields.

This integrated workflow typically begins with computational chemistry , where in silico modeling and docking studies predict the binding affinity of virtual compounds. nih.govnih.gov Promising candidates are then synthesized by organic chemists , who develop and optimize reaction pathways. nih.govlidsen.com Following synthesis, the new compounds undergo rigorous characterization using advanced spectroscopic techniques like NMR and mass spectrometry to confirm their structure. lidsen.comnih.gov

The next phase involves pharmacology and biochemistry , where the biological activity of the compounds is assessed through in vitro assays, such as enzyme inhibition or receptor binding studies. researchgate.netnih.gov This generates crucial data for establishing structure-activity relationships, which feeds back into the computational design phase for further optimization. This cyclical process, combining computational design, chemical synthesis, and biological testing, is the cornerstone of modern medicinal chemistry and is essential for advancing dichlorophenyl morpholine research. nih.gov

Role of this compound Analogues in Agrochemical Innovation and Development

The structural motifs present in this compound are also highly relevant to the agrochemical industry. The 3,5-dichloroaniline (B42879) moiety is a known environmental transformation product of Iprodione, a widely used dicarboximide contact fungicide. nih.gov This link suggests that the dichlorophenyl group is a key pharmacophore for fungicidal activity.

Future agrochemical research could focus on designing novel fungicides by incorporating the 3-(3,5-dichlorophenyl) group into a morpholine scaffold. The morpholine ring itself is a component of other successful fungicides, such as fenpropimorph, where it is known to inhibit sterol biosynthesis in fungi. The combination of these two proven pharmacophores in a single molecule could lead to new agrochemicals with:

A novel or dual mechanism of action, potentially helping to manage fungicide resistance.

Improved systemic properties or a different spectrum of activity compared to existing products.

Favorable environmental and toxicological profiles, designed through rational modification of the parent structure.

Research in this area would involve the synthesis of a library of this compound analogues and screening them for activity against a panel of economically important plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.